molecular formula C13H18O B12064047 Benzene, [(5-hexenyloxy)methyl]- CAS No. 59137-50-7

Benzene, [(5-hexenyloxy)methyl]-

Cat. No.: B12064047
CAS No.: 59137-50-7
M. Wt: 190.28 g/mol
InChI Key: MUHHNJIDWPWASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(5-hexenyloxy)methyl]-: is an organic compound with the molecular formula C13H18O. It features a benzene ring substituted with a [(5-hexenyloxy)methyl] group, which includes a hexene chain attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(5-hexenyloxy)methyl]- typically involves the reaction of benzyl alcohol with 5-hexen-1-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the benzyl group and the hexenyl group. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of Benzene, [(5-hexenyloxy)methyl]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

Scientific Research Applications

Chemistry: Benzene, [(5-hexenyloxy)methyl]- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology and Medicine: Research into the biological activity of Benzene, [(5-hexenyloxy)methyl]- is ongoing. It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and resins. Its reactivity and structural properties make it valuable in the formulation of advanced materials .

Mechanism of Action

The mechanism by which Benzene, [(5-hexenyloxy)methyl]- exerts its effects depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The hexenyl group can participate in reactions typical of alkenes, such as addition and oxidation .

Comparison with Similar Compounds

    Benzene, [(5-hexenyloxy)ethyl]-: Similar structure but with an ethyl linkage instead of a methyl linkage.

    Benzene, [(5-hexenyloxy)propyl]-: Similar structure but with a propyl linkage.

    Benzene, [(5-hexenyloxy)butyl]-: Similar structure but with a butyl linkage.

Uniqueness: Benzene, [(5-hexenyloxy)methyl]- is unique due to its specific ether linkage and the presence of a hexenyl group. This combination of features allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

59137-50-7

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

hex-5-enoxymethylbenzene

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h2,5-7,9-10H,1,3-4,8,11-12H2

InChI Key

MUHHNJIDWPWASL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.